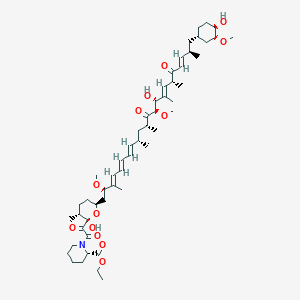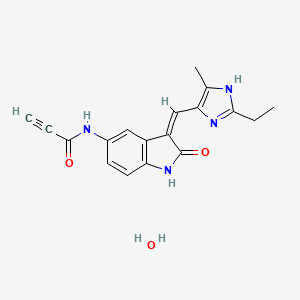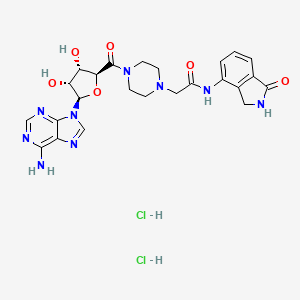
EB-47 (dihydrochloride)
Descripción general
Descripción
EB-47 (dihydrochloride) is a useful research compound. Its molecular formula is C24H29Cl2N9O6 and its molecular weight is 610.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality EB-47 (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EB-47 (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electron Beam Radiation in Wastewater Treatment :
- Decomposition of Organic Compounds : EB (Electron Beam) irradiation has been utilized for the oxidative decomposition of organic compounds like 2,4-dichlorophenoxyacetic acid in water. A combination of EB with ozone showed a significant improvement in degradation efficiency and transformation of organic chlorine into chloride ions, highlighting EB's potential in enhancing wastewater treatment processes (Drzewicz et al., 2004).
Metabolic Profiling and Toxicity Studies :
- BDE-47 and Human Health : BDE-47, a polybrominated diphenyl ether, has been extensively studied for its impact on human health. Research utilizing MCF-7 breast cancer cells revealed that BDE-47 toxicity might induce oxidative stress by interfering with key metabolic pathways. This highlights the importance of understanding the metabolic implications of such compounds for public health (Wei et al., 2018).
Environmental Impact and Transformation :
- PBDEs and Their Metabolites : Studies have shown that PBDEs like BDE-47 can transform into dihydroxylated and dioxin metabolites, catalyzed by cytochrome P450 enzymes. Understanding these transformation pathways is crucial for assessing environmental and health risks associated with PBDE exposure (Fu et al., 2016).
Biochemical Interactions and Mechanisms :
- Neurotoxic Effects of PBDE-47 : Research on SH-SY5Y cells indicates that PBDE-47 can induce cell apoptosis through various pathways, enhancing our understanding of its neurotoxic effects. Such studies are pivotal in developing strategies to mitigate the adverse effects of environmental pollutants on neurological health (He et al., 2009).
Biological Applications and Plant Interactions :
- Endophytic Bacteria and Plant Metabolism : Research has shown that certain endophytic bacteria, like EB-47, can significantly influence plant metabolism. These bacteria can increase nicotine accumulation in plants and offer resistance against diseases, presenting opportunities for agricultural applications (Islam et al., 2019).
Chemical and Physical Property Analysis :
- Interaction Studies with Organic Acids : Studies focusing on the interaction between EB in various forms and organic acids enhance our understanding of chemical properties and potential applications in material science (Yang & Mattes, 2008).
Propiedades
IUPAC Name |
2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18+,19-,24+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQSDIMNDTMII-MYXHFVDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N9O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EB-47 (dihydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



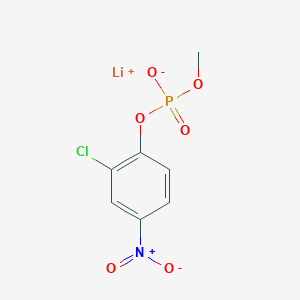
![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid](/img/structure/B8118089.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B8118097.png)

![1-Methylimidazo[1,5-a]pyridin-4-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118101.png)
![3-Methylimidazo[1,5-a]pyridin-4-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118108.png)
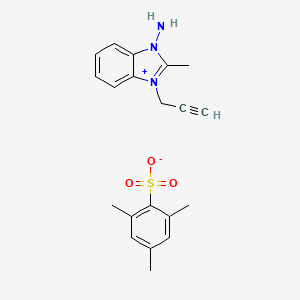
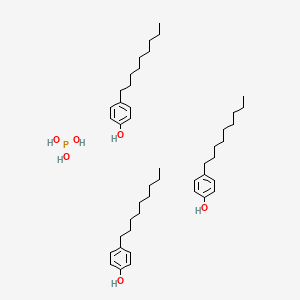
![(1R,3aR,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B8118125.png)
![Sodium;(4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide](/img/structure/B8118131.png)
![(1S,2S,3R,5S)-3-(7-Chloro-5-(Propylthio)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-3-Yl)-5-(2-Hydroxyethoxy)Cyclopentane-1,2-Diol](/img/structure/B8118139.png)
